molecular formula C15H18N2O3S B497909 5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide CAS No. 915933-32-3

5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B497909
CAS No.: 915933-32-3
M. Wt: 306.4g/mol
InChI Key: HYOPCNUCWISGKV-UHFFFAOYSA-N
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Description

Pyridines are a class of organic compounds with a six-membered ring containing one nitrogen atom and five carbon atoms . They are important structural motifs found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The structure of a pyridine molecule can be modified by introducing various functional groups .


Chemical Reactions Analysis

The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .


Physical and Chemical Properties Analysis

The physical and chemical properties of a pyridine derivative can be influenced by the specific functional groups it contains. For example, 2-pyridyl boron reagents are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .

Mechanism of Action

The mechanism of action of pyridine derivatives can vary widely depending on their specific structure and the functional groups they contain. Some pyridine derivatives have been found to have anti-inflammatory and anti-viral activities .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could open up new possibilities for the design of novel bioactive compounds.

Properties

IUPAC Name

5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-12-8-9-13(20-3)14(10-12)21(18,19)17-15-7-5-6-11(2)16-15/h5-10H,4H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOPCNUCWISGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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